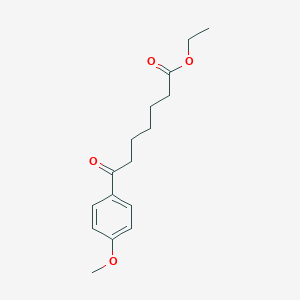

Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate involves multiple steps, including the reaction of cycloheptanone with potassium persulfate in ethanol or methanol, yielding ethyl or methyl 7-hydroxyheptanoate. Further oxidation with PCC converts these compounds into ethyl or methyl 7-oxoheptanoate with good yields. Such processes highlight the synthetic routes and methodologies applicable to the target compound's synthesis (Ballini, Marcantoni, & Petrini, 1991).

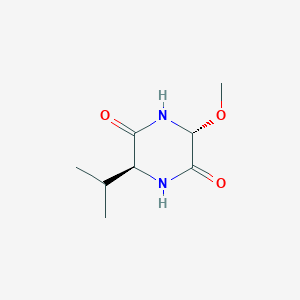

Molecular Structure Analysis

Crystal and molecular structure studies of closely related compounds provide insight into the structural features and stability of Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate. These studies utilize single crystal X-ray diffraction data, revealing how intermolecular interactions, such as weak O–H...O and C–H...O bonds, influence the crystal packing and stability of these molecules (Kaur et al., 2012).

Chemical Reactions and Properties

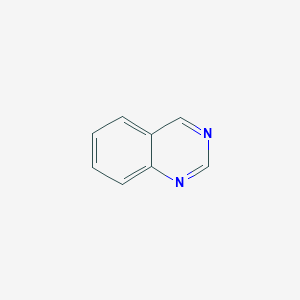

Chemical reactions involving Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate and similar compounds often leverage their activated unsaturated systems for conjugated addition reactions. These reactions, facilitated by basic catalysts, underscore the reactivity and versatility of such compounds in synthetic chemistry. The biological activities associated with these chalcone derivative molecules further emphasize their chemical significance (Kaur et al., 2012).

Aplicaciones Científicas De Investigación

Antiproliferative Activities

One notable application of compounds related to Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate is in the development of antiproliferative agents. For example, derivatives synthesized with an adamantane fragment have been shown to exhibit moderate cytotoxicity against human epithelial lung carcinoma cells, suggesting potential in cancer research and treatment Nurieva et al., 2015.

Crystal and Molecular Structure Analysis

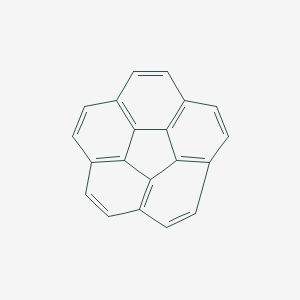

Compounds structurally related to Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate are often subjects of crystal and molecular structure analysis. This research aids in understanding the physical and chemical properties of these compounds, which can be crucial for their potential applications in material science or as intermediates in organic synthesis. For instance, X-ray powder diffraction data for closely related compounds have been reported to assist in the synthesis of anticoagulants Qing Wang et al., 2017.

Antimicrobial and Antioxidant Studies

Compounds containing the methoxyphenyl moiety have been synthesized and screened for their antimicrobial and antioxidant activities. Some derivatives have shown excellent antibacterial and antifungal properties, as well as significant antioxidant potential, indicating their usefulness in developing new therapeutic agents Raghavendra et al., 2016.

Synthesis and Characterization

Research into the synthesis and characterization of compounds similar to Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate provides valuable insights into their potential applications. For example, the preparation and use of such compounds in the synthesis of alkynes have been described, highlighting their role as intermediates in organic synthesis Marinetti & Savignac, 2003.

Anti-Hepatic Cancer Activity

A novel curcumin ester closely related to Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate was synthesized and characterized, showing potential anti-hepatic cancer activity. This underscores the importance of such compounds in the development of new therapeutic agents targeting specific cancer types Srivastava et al., 2017.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-20-16(18)8-6-4-5-7-15(17)13-9-11-14(19-2)12-10-13/h9-12H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAFJUYPYMREHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453577 |

Source

|

| Record name | ETHYL 7-(4-METHOXYPHENYL)-7-OXOHEPTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate | |

CAS RN |

122115-54-2 |

Source

|

| Record name | ETHYL 7-(4-METHOXYPHENYL)-7-OXOHEPTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)

![7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B50417.png)

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B50419.png)